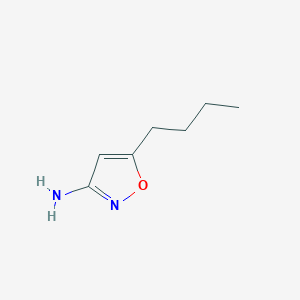
bis(pyridin-3-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pyridin-3-yl) carbonate, also known as 3-pyridyl carbonate, is a versatile organic molecule that has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. It is an important intermediate in the synthesis of various organic compounds, such as heterocycles, polymers, and pharmaceuticals. The unique properties of this molecule, such as its high reactivity and low toxicity, make it a valuable tool for synthetic chemists.
Wissenschaftliche Forschungsanwendungen
Bis(pyridin-3-yl) carbonate has been widely used in scientific research as a versatile intermediate for the synthesis of various organic compounds. It has been used in the synthesis of heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of metal-organic frameworks, which are important for applications in catalysis, sensing, and energy storage. In addition, bis(pyridin-3-yl) carbonate has been used in the synthesis of bioactive compounds, such as peptides, proteins, and nucleic acids.
Wirkmechanismus
Bis(pyridin-3-yl) carbonate is an important intermediate in the synthesis of various organic compounds. It is highly reactive and can undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and condensation reactions. The reactivity of this molecule is due to the presence of a carbonyl group, which is highly nucleophilic and can undergo nucleophilic substitution reactions. In addition, the presence of the pyridine ring enables the molecule to undergo electrophilic addition reactions.
Biochemical and Physiological Effects
Bis(pyridin-3-yl) carbonate has been studied for its potential biological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, it has been found to have a protective effect against oxidative stress, which can lead to cell death. Bis(pyridin-3-yl) carbonate has also been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(pyridin-3-yl) carbonate is an important intermediate for the synthesis of various organic compounds. It is highly reactive and can be used in a variety of reactions. The advantages of using this molecule for laboratory experiments include its high reactivity and low toxicity. However, the reaction of pyridine with phosgene or a chloroformate can be difficult to control, and the yields of the carbonate ester and carbonate anhydride can be variable.
Zukünftige Richtungen
The potential applications of bis(pyridin-3-yl) carbonate are vast and varied. In the future, this molecule could be used in the synthesis of new and improved drugs, materials, and catalysts. It could also be used in the synthesis of bioactive compounds, such as peptides, proteins, and nucleic acids. In addition, further research could be conducted to explore the potential biological effects of this molecule, such as its anti-inflammatory, anti-oxidant, and anti-tumor activities.
Synthesemethoden
The synthesis of bis(pyridin-3-yl) carbonate involves the reaction of pyridine with phosgene or a chloroformate. The reaction of pyridine with phosgene can be carried out in an aqueous medium or in an organic solvent. The reaction of pyridine with a chloroformate is usually carried out in an organic solvent. The reaction of pyridine with phosgene produces a carbonate ester, while the reaction of pyridine with a chloroformate produces a carbonate anhydride. The yield of the carbonate ester is generally higher than that of the carbonate anhydride.
Eigenschaften
IUPAC Name |
dipyridin-3-yl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15-9-3-1-5-12-7-9)16-10-4-2-6-13-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAWLWBKRLEMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pyridin-3-yl) carbonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

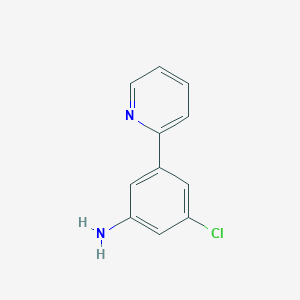
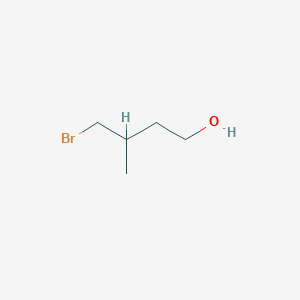
![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
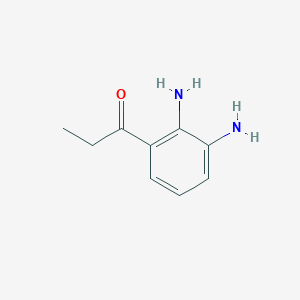
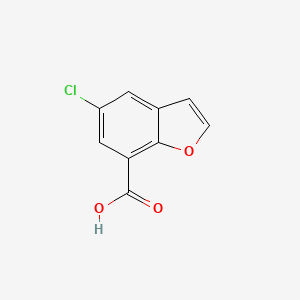
![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)


![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)
![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)
